Chemical and physical properties of 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone
Chemical and physical properties of 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups into rigid scaffolds is paramount for optimizing pharmacokinetics and target affinity. 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone (CAS No. 898782-98-4) represents a highly specialized molecular building block designed for such precision[1]. By integrating a rigid benzophenone core, a lipophilic trifluoromethyl (-CF₃) group, and a basic thiomorpholine ring, this compound serves as a versatile precursor for central nervous system (CNS) agents, kinase inhibitors, and advanced anti-inflammatory therapeutics.
This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and synthetic methodologies, delivering a self-validating framework for researchers utilizing this compound in drug discovery pipelines.
Structural Architecture and Mechanistic Causality
The pharmacological utility of 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone is not accidental; it is the result of deliberate structural engineering. As application scientists, we must understand the causality behind each moiety to predict its behavior in biological and chemical systems.
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The Benzophenone Core : This V-shaped, rigid diaryl ketone scaffold is privileged in medicinal chemistry. It perfectly occupies the hydrophobic pockets of various enzymes, notably the cyclooxygenase (COX) active sites and the hinge regions of kinases[2].
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The Trifluoromethyl (-CF₃) Group : Positioned at the meta-position of one phenyl ring, the -CF₃ group serves a dual purpose. First, it significantly enhances the compound's lipophilicity, which is critical for blood-brain barrier (BBB) penetration. Second, the strong carbon-fluorine bonds provide extreme metabolic stability, shielding the aromatic ring from rapid cytochrome P450-mediated oxidation.
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The Thiomorpholine Ring : Unlike its oxygen-containing counterpart (morpholine), thiomorpholine introduces a sulfur atom that further increases lipophilicity[3]. More importantly, the sulfur acts as a "soft" metabolic spot that can be deliberately oxidized into sulfoxides or sulfones in vivo, allowing chemists to fine-tune the drug's half-life and clearance rates. The nitrogen atom provides a basic center (pKa ~ 7.5–8.5), enabling the formation of water-soluble salts (e.g., hydrochloride) to improve oral bioavailability.
Caption: Structural deconstruction highlighting the functional moieties and their pharmacokinetic contributions.
Quantitative Physicochemical Data
To facilitate formulation and assay design, the core physical and chemical parameters of the compound are summarized below.
| Property | Value / Description |
| IUPAC Name | [4-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
| CAS Number | 898782-98-4[1] |
| Molecular Formula | C₁₉H₁₈F₃NOS |
| Molecular Weight | 365.41 g/mol [4] |
| Topological Polar Surface Area (TPSA) | ~ 32.3 Ų |
| Estimated LogP (XLogP3) | ~ 4.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (O, N, S, F) |
| Physical State | Solid (typically crystalline powder) |
Synthetic Methodology and Self-Validating Workflow
The synthesis of 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone requires a highly controlled, multi-step approach. The following protocol outlines a robust, three-step linear synthesis. Every step is designed to be self-validating, ensuring that intermediate purity can be confirmed before proceeding.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation
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Objective: Construct the benzophenone core.
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Procedure: Dissolve 3-(Trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous toluene (which acts as both solvent and reactant). Cool the mixture to 0°C under an inert argon atmosphere. Slowly add anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in portions.
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Causality: AlCl₃ acts as a Lewis acid to generate a highly electrophilic acylium ion. The methyl group on toluene directs the electrophile primarily to the para position due to the immense steric bulk of the acylium complex, minimizing ortho byproducts.
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Validation: Quench with ice water, extract with ethyl acetate, and analyze via TLC/LC-MS. The intermediate, 4-methyl-3'-(trifluoromethyl)benzophenone , will show a distinct [M+H]⁺ peak.
Step 2: Benzylic Radical Bromination
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Objective: Activate the methyl group for nucleophilic attack.
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Procedure: Dissolve the Step 1 intermediate in acetonitrile. Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture at 80°C for 4 hours.
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Causality: AIBN thermally decomposes to generate radicals, initiating a chain reaction with NBS. The reaction is highly regioselective for the benzylic position because the resulting benzylic radical is heavily stabilized by the adjacent aromatic ring.
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Validation: ¹H NMR of the crude product (4-(bromomethyl)-3'-(trifluoromethyl)benzophenone ) will reveal the disappearance of the benzylic methyl singlet (~2.4 ppm) and the emergence of a downfield benzylic CH₂ singlet (~4.5 ppm) due to the deshielding effect of the bromine atom.
Step 3: Nucleophilic Substitution (Amination)
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Objective: Install the thiomorpholine ring.
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Procedure: Dissolve the brominated intermediate in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq) followed by thiomorpholine (1.2 eq). Stir at room temperature for 12 hours.
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Causality: This is a classic Sₙ2 reaction. K₂CO₃ is chosen as a mild, heterogeneous base to scavenge the HBr byproduct. If a base is not used, the generated HBr will protonate the thiomorpholine, rendering it non-nucleophilic and halting the reaction[5].
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Validation: Purify via silica gel chromatography. The final product's identity is confirmed by ¹H NMR (benzylic CH₂ shifts back upfield to ~3.5 ppm, and thiomorpholine ring protons appear at ~2.6–2.8 ppm) and LC-MS ([M+H]⁺ = 366.1).
Caption: Three-step synthetic workflow for 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone.
Pharmacological Relevance and Application Pathways
Benzophenone derivatives featuring basic amine appendages (like morpholine or thiomorpholine) have a well-documented history in the development of anti-inflammatory agents and enzyme inhibitors[2].
When evaluating 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone in a biological context, its mechanism of action typically follows a structured pathway. The high LogP value (~4.5) ensures rapid partitioning into lipid bilayers, allowing the molecule to access intracellular targets. Once inside the cell, the rigid benzophenone geometry acts as a competitive antagonist. For instance, in cyclooxygenase (COX) inhibition, the diaryl ketone structure mimics the arachidonic acid substrate, wedging into the hydrophobic channel of the enzyme, while the basic thiomorpholine nitrogen forms critical hydrogen bonds with polar residues at the channel's entrance, effectively blocking substrate access[2].
Caption: Proposed cellular interaction and pharmacological signaling pathway.
Handling, Safety, and Storage
Due to the presence of the trifluoromethyl group and the basic amine, this compound should be handled with standard laboratory safety protocols for active pharmaceutical ingredients (APIs).
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Storage: Store desiccated at 2–8°C to prevent oxidative degradation of the thiomorpholine sulfur atom.
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Toxicity: While specific in vivo toxicity data for this exact isomer is limited, structurally related thiomorpholine-benzophenones are known to be skin and eye irritants[4]. Proper PPE (nitrile gloves, safety goggles) and a fume hood are mandatory during handling.
References
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MOLBASE Chemical Database. "[4-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone (CAS 898782-98-4) Properties and Suppliers." MOLBASE. Available at:[Link]
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Organic Process Research & Development. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." ACS Publications. Available at:[Link]
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National Institutes of Health (PMC). "Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents." PubMed Central. Available at: [Link]
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MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." MDPI Open Access Journals. Available at: [Link]
